![molecular formula C26H35Cl2N5O5 B3026009 Rec 15/2615 dihydrochloride CAS No. 1782573-48-1](/img/structure/B3026009.png)
Rec 15/2615 dihydrochloride
Overview
Description
Rec 15/2615 dihydrochloride is a compound with the molecular formula C26H35Cl2N5O5 . It is known as a selective α1B-adrenoceptor antagonist . The Ki values are 0.3, 1.9, and 2.6 nM at human α1B, α1A, and α1D receptors respectively .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H
. Its canonical SMILES is CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 568.5 g/mol . It has 3 hydrogen bond donors and 9 hydrogen bond acceptors . The compound has 8 rotatable bonds . Its exact mass and monoisotopic mass are 567.2015246 g/mol .Scientific Research Applications
Synthesis and Characterization of Complex Compounds
- The study by Nuria A. Illán‐Cabeza et al. (2005) involved the synthesis and characterization of new complexes of rhenium(I) with some 5-nitrosopyrimidines, which were analyzed using various spectroscopic methods. This research highlights the process of synthesizing and characterizing complex compounds, which could be relevant to the study of "Rec 15/2615 dihydrochloride" in understanding its structural and chemical properties Nuria A. Illán‐Cabeza et al., 2005.
Application in Biological Systems
- The research on N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079) by A. Leonardi et al. (2001) showed that this compound acts as a 5-HT1A receptor antagonist with potential applications in controlling bladder function. This example illustrates how compounds similar to "this compound" can have specific biological activities, suggesting potential research applications in pharmacology and neuroscience A. Leonardi et al., 2001.
Advances in Chemical Reactions and Applications
- K. Swamy et al. (2009) discussed the Mitsunobu reaction and its applications, showcasing advances in chemical synthesis techniques. This review can provide insights into chemical reaction methodologies that might be applicable to the synthesis or modification of compounds like "this compound", potentially expanding its range of scientific applications K. Swamy et al., 2009.
Hyperpolarization Techniques for Analyte Detection
- Wissam Iali, P. Rayner, & S. Duckett (2018) demonstrated the use of parahydrogen to hyperpolarize various analytes, including amines and amides, enhancing NMR and MRI signals. This technique, relevant for compounds like "this compound", could enable detailed structural analysis and investigation of dynamic processes in real-time Wissam Iali, P. Rayner, & S. Duckett, 2018.
Mechanism of Action
Target of Action
Rec 15/2615 dihydrochloride is a selective antagonist of α1B-adrenergic receptors (α1B-ARs) . These receptors are a subtype of α1-adrenergic receptors, which are part of the G protein-coupled receptor superfamily. They play a crucial role in the regulation of various physiological processes such as vascular smooth muscle contraction, cardiac function, and neurotransmitter release in the central nervous system.
Mode of Action
As an antagonist, this compound binds to α1B-ARs and inhibits their activity . This prevents the normal agonists (like norepinephrine) from activating these receptors, thereby modulating the physiological processes controlled by α1B-ARs. The Ki values, which represent the binding affinity of this compound to α1B-ARs, α1A-ARs, and α1D-ARs, are 0.3, 1.9, and 2.6 nM respectively .
Pharmacokinetics
It is soluble in dmso to 100 mm , which suggests it could be well-absorbed and distributed in the body when administered in a suitable formulation.
Result of Action
This compound has been shown to inhibit norepinephrine-induced contractions of isolated rabbit prostate and urethral strips . It also reduces norepinephrine-induced contractions of chloroethylclonidine-precontracted isolated rabbit aortic rings . These findings suggest that this compound can modulate smooth muscle contraction, potentially influencing vascular tone and blood pressure.
Biochemical Analysis
Biochemical Properties
Rec 15/2615 dihydrochloride plays a significant role in biochemical reactions as it interacts with α1B-adrenoceptors . These receptors are a type of G-protein coupled receptors (GPCRs) that are involved in various cellular responses. The interaction between this compound and α1B-adrenoceptors is characterized by high affinity binding, with Ki values of 0.3 nM at human α1B receptors .
Cellular Effects
The effects of this compound on cells are primarily mediated through its antagonistic action on α1B-adrenoceptors . By inhibiting these receptors, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to α1B-adrenoceptors, leading to their inhibition . This inhibition can result in changes in gene expression and cellular responses .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway through its interaction with α1B-adrenoceptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its physicochemical properties and its interactions with α1B-adrenoceptors
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interactions with α1B-adrenoceptors
properties
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSTPYGKYGQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.